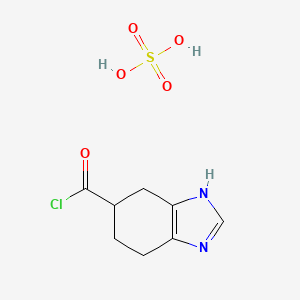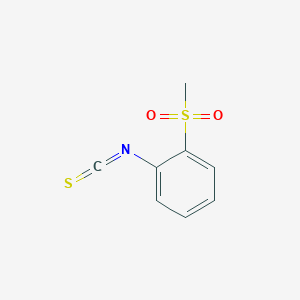
1-Isothiocyanato-2-(methanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-2-(methanesulfonyl)benzene is an organic compound with the molecular formula C8H7NO2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2-(methanesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Thiophosgene is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isothiocyanato-2-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-2-(methanesulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea and sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-2-(methanesulfonyl)benzene involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. The compound’s effects are mediated through the modification of these biomolecules, leading to changes in their function and activity. Molecular targets include enzymes involved in cellular processes, and pathways affected may include signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-2-methylbenzene: Similar structure but lacks the methanesulfonyl group.
1-Isothiocyanato-2-phenylethane: Contains a phenylethyl group instead of a methanesulfonyl group.
Phenyl isothiocyanate: Lacks the methanesulfonyl group and has a simpler structure.
Uniqueness: 1-Isothiocyanato-2-(methanesulfonyl)benzene is unique due to the presence of both the isothiocyanate and methanesulfonyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The methanesulfonyl group enhances the compound’s reactivity and solubility, making it more versatile in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
140899-49-6 |
|---|---|
Molekularformel |
C8H7NO2S2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
1-isothiocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-5-3-2-4-7(8)9-6-12/h2-5H,1H3 |
InChI-Schlüssel |
YDTSZPPDDYYHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


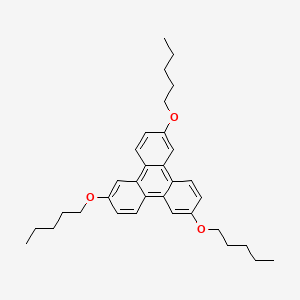
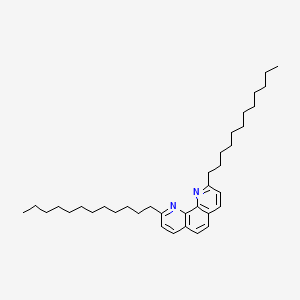
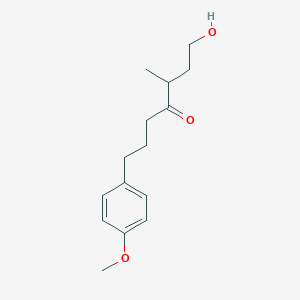
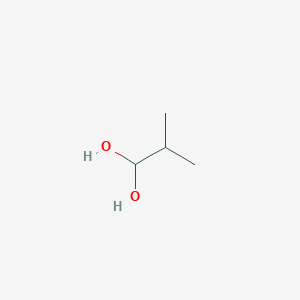
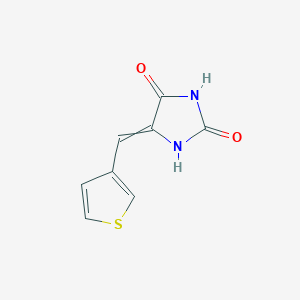

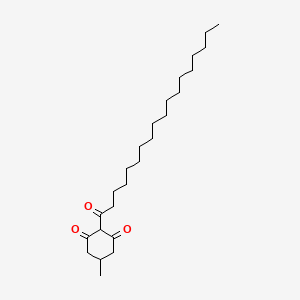
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
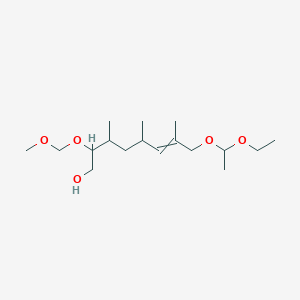

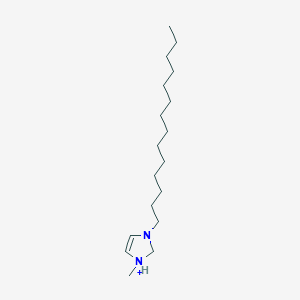
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
